5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Regioselectivity in Bromination Reactions
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile demonstrates interesting behaviors in regioselectivity during free radical bromination reactions. Specifically, it shows that nitrogen in the pyridine ring inductively deactivates, leading to bromination in the methyl group farthest from the nitrogen in the ring. This property has significant implications in synthetic chemistry, particularly in designing regioselective bromination protocols for complex organic molecules (Thapa, Brown, Balestri & Taylor, 2014).
Covalent Immobilization in Nanotechnology
The compound has been implicated in the functionalization of carbon nanotubes (CNTs), particularly in biosensing applications. While not directly used, its structural similarities with compounds involved in covalent bonding to carboxylated CNTs highlight its potential in nanotechnological applications that require stable and specific interactions at the molecular level (Gao & Kyratzis, 2008).
Role in Organic Synthesis
This compound, due to the presence of multiple functional groups and a complex structure, could potentially serve as a versatile building block in organic synthesis. Similar compounds have been extensively studied for their utility in synthesizing fine chemicals, suggesting possible applications in developing novel synthetic routes or manufacturing complex organic molecules (Fan, Verrier, Queneau & Popowycz, 2019).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
It may be instrumental in synthesizing pyrano[2,3-d]pyrimidine scaffolds, crucial precursors for medicinal and pharmaceutical industries. The structural complexity and reactivity of similar compounds suggest their applicability in developing substituted pyrano[2,3-d]pyrimidine derivatives using various catalysts, which can be pivotal in pharmaceutical research and development (Parmar, Vala & Patel, 2023).
Safety and Hazards
The safety data sheet for similar compounds like 5-Bromo-2-(dimethylamino)pyrimidine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYUWBVHFWDVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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